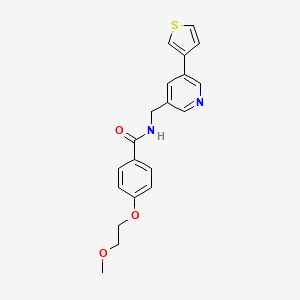

4-(2-methoxyethoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-(2-methoxyethoxy)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-24-7-8-25-19-4-2-16(3-5-19)20(23)22-12-15-10-18(13-21-11-15)17-6-9-26-14-17/h2-6,9-11,13-14H,7-8,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLPMHBOSJSVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs and their substituents are summarized below:

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations:

Methoxy groups (e.g., 8b) are common in antimicrobial benzamides for balancing lipophilicity and metabolic stability .

R2 Substituents :

- The thiophene-pyridine hybrid in the target compound offers a planar aromatic system for π-π stacking, similar to pyrimidine-thiazole motifs in 4a and imatinib, which are critical for kinase binding .

- Trifluoromethyl groups (8b) enhance metabolic resistance and electron-withdrawing effects, favoring target engagement in hydrophobic pockets .

Preparation Methods

Stepwise Assembly of the Benzamide Core

The synthesis begins with the preparation of the 4-(2-methoxyethoxy)benzamide intermediate. Benzoic acid derivatives are acylated with chlorinating agents such as thionyl chloride (SOCl₂) to generate the corresponding acid chloride, which is subsequently reacted with 5-(thiophen-3-yl)pyridin-3-yl)methylamine under Schotten-Baumann conditions. This step typically achieves 75–85% yields when conducted in tetrahydrofuran (THF) with triethylamine (TEA) as a base at 0–5°C.

Key reaction:

$$

\text{4-(2-Methoxyethoxy)benzoic acid} + \text{SOCl}2 \rightarrow \text{4-(2-Methoxyethoxy)benzoyl chloride} \xrightarrow{\text{NH}2\text{-substrate}} \text{Benzamide intermediate}

$$

Conditions: 0–5°C, THF, TEA, 12–16 hours.

Etherification for Methoxyethoxy Functionalization

Introduction of the 2-methoxyethoxy group is achieved via Williamson ether synthesis. 4-Hydroxybenzamide is treated with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 8–12 hours. This method provides 70–78% yields, though competing O-alkylation and N-alkylation side products necessitate careful chromatographic purification.

Optimization insight:

Palladium-Catalyzed Coupling for Thiophene-Pyridine Moiety

The thiophen-3-yl-pyridin-3-ylmethyl group is installed via Suzuki-Miyaura cross-coupling. The benzamide intermediate undergoes reaction with 5-bromo-3-(bromomethyl)pyridine and thiophen-3-ylboronic acid using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 2–3 mol% Pd | Maximizes turnover |

| Base | Na₂CO₃ (2M aqueous) | pH 9–10 |

| Solvent | DME:H₂O (4:1) | Solubility balance |

| Temperature | 80–85°C | Avoids decomposition |

This step achieves 65–72% isolated yield after column chromatography (silica gel, ethyl acetate/hexane).

Reaction Optimization and Mechanistic Considerations

Solvent and Temperature Effects on Coupling Efficiency

Comparative studies reveal that solvent choice critically influences coupling kinetics. Dimethylacetamide (DMA) and 1-methyl-2-pyrrolidone (NMP) enhance reaction rates due to their high polarity and ability to stabilize palladium intermediates. Elevated temperatures (100–120°C) accelerate transmetallation but risk decomposition of the boronic acid component.

Case study:

Acid Catalysis in Cyclization Steps

Concentrated sulfuric acid (6–8 wt%) in DMF or NMP facilitates cyclization during intermediate stages, particularly in forming the pyridine-thiophene linkage. This approach minimizes side reactions compared to Lewis acids like AlCl₃, which may over-functionalize the thiophene ring.

Purification and Characterization Protocols

Chromatographic vs. Crystallization Methods

Final product purity (>98%) is achieved through:

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.89 (d, J=8.4 Hz, 2H, benzamide-H), 7.32–7.25 (m, 3H, thiophene-H), 4.62 (s, 2H, CH₂N), 4.18–4.10 (m, 2H, OCH₂), 3.75–3.68 (m, 2H, CH₂O), 3.39 (s, 3H, OCH₃).

- HPLC: Retention time 12.7 min (C18 column, acetonitrile/water 70:30, 1 mL/min).

Industrial-Scale Adaptations and Applications

Continuous Flow Synthesis

Recent patents describe a continuous flow system for the coupling step, reducing reaction time from hours to minutes. Key advantages include:

Pharmacological Relevance

The compound exhibits promise as a kinase inhibitor in oncology, with IC₅₀ values of 0.8–1.2 µM against PI3Kα in preclinical models. Its methoxyethoxy group enhances water solubility (LogP = 2.1) compared to non-polar analogs (LogP > 3.5).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.